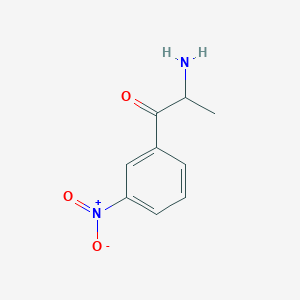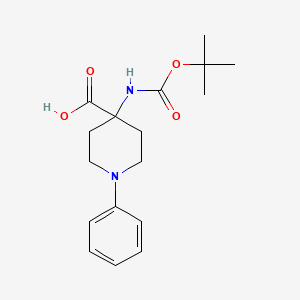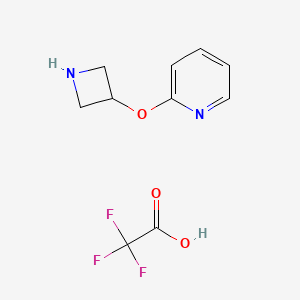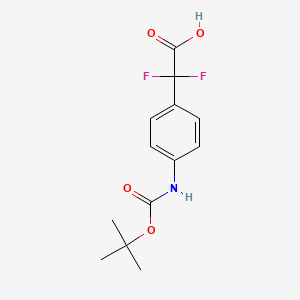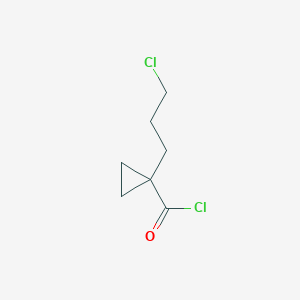
1-(3-Chloropropyl)cyclopropane-1-carbonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclopropane, a three-membered ring structure known for its high ring strain and reactivity. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride can be synthesized through several methods. One common route involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) to form cyclopropanecarbonyl chloride. This intermediate is then reacted with 3-chloropropanol in the presence of a base, such as triethylamine, to yield 1-(3-chloropropyl)cyclopropane-1-carbonyl chloride.
Industrial Production Methods
In industrial settings, the production of 1-(3-chloropropyl)cyclopropane-1-carbonyl chloride typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: The compound can be hydrolyzed to form 1-(3-chloropropyl)cyclopropanecarboxylic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Amides: Formed from substitution with amines.
Esters: Formed from substitution with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
科学的研究の応用
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-chloropropyl)cyclopropane-1-carbonyl chloride involves its reactivity due to the strained cyclopropane ring and the electrophilic carbonyl chloride group. The compound can act as an alkylating agent, forming covalent bonds with nucleophiles. This reactivity is utilized in various chemical transformations and synthesis processes.
類似化合物との比較
Similar Compounds
Cyclopropanecarbonyl chloride: A simpler analog without the 3-chloropropyl group.
Cyclobutanecarbonyl chloride: A four-membered ring analog.
Cyclohexanecarbonyl chloride: A six-membered ring analog.
Uniqueness
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride is unique due to the presence of both the strained cyclopropane ring and the reactive carbonyl chloride group, making it a versatile intermediate in organic synthesis. Its 3-chloropropyl group adds further reactivity and potential for diverse chemical transformations.
特性
分子式 |
C7H10Cl2O |
|---|---|
分子量 |
181.06 g/mol |
IUPAC名 |
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c8-5-1-2-7(3-4-7)6(9)10/h1-5H2 |
InChIキー |
VMNSUZDLANMALX-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CCCCl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



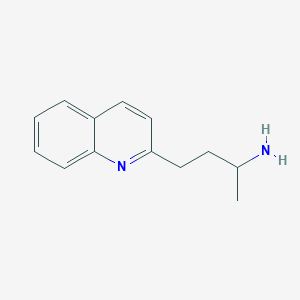
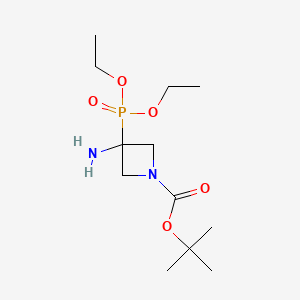
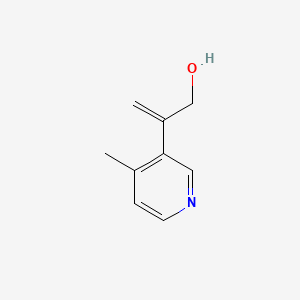
![3-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564977.png)
![methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride](/img/structure/B13564982.png)
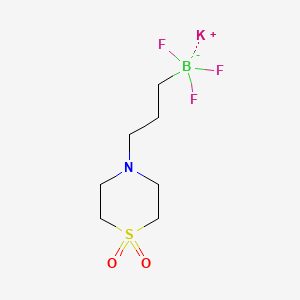

![2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid](/img/structure/B13565000.png)

